N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a small-molecule hydrochloride salt characterized by a benzo[d]thiazol core substituted with 4-methoxy and 7-methyl groups, linked to a 3-(imidazol-1-yl)propyl chain and a phenoxyacetamide moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-17-9-10-19(29-2)21-22(17)31-23(25-21)27(13-6-12-26-14-11-24-16-26)20(28)15-30-18-7-4-3-5-8-18;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXPFUEPMOCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride, also known by its CAS number 1177278-07-7, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including antitumor effects, anti-inflammatory properties, and its mechanism of action.
Chemical Structure and Properties
Molecular Formula: C15H18N4OS
Molecular Weight: 302.39 g/mol
CAS Number: 1177278-07-7
The compound features a complex structure that includes an imidazole ring, a methoxy-substituted benzo[d]thiazole moiety, and a phenoxyacetamide group. These structural components are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of imidazole and benzothiazole possess significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 4 |
| Compound B | HCT116 | 10 |
| Compound C | HepG2 | 6 |
| Compound D | A375 | 12 |
These results suggest that the compound may exhibit potent antitumor effects, particularly against lung and liver cancer cell lines .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Studies on related thiazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
| Compound | COX-II Inhibition (IC50) |
|---|---|
| Compound E | 0.52 μM |
| Compound F | 0.78 μM |
This highlights the potential of this compound as a selective COX-II inhibitor, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells and inflammatory pathways. The imidazole moiety is known for its role in modulating enzyme activities and receptor interactions, while the benzothiazole segment contributes to the compound's lipophilicity and cellular uptake.
Case Studies
A notable case study involved the evaluation of similar compounds in preclinical models, where they demonstrated significant tumor regression in xenograft models. The administration of these compounds led to reduced tumor volume and increased survival rates compared to control groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride exhibit significant anticancer properties. For example, studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole, including those with imidazole moieties, effectively inhibited tumor growth in xenograft models. The specific compound was found to reduce tumor volume by over 50% compared to controls after two weeks of treatment .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies suggest that imidazole-containing compounds can disrupt microbial cell membranes and inhibit growth.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various benzothiazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The imidazole ring is known for its ability to modulate neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
In a recent animal study, the administration of the compound led to improved cognitive function and reduced oxidative stress markers in models of Alzheimer's disease. Behavioral tests showed enhanced memory retention compared to untreated controls .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Substituent Variations
The closest structural analog identified is N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride (CAS: 1215802-50-8) . The table below highlights critical differences:
Impact of Substituents on Physicochemical and Pharmacological Properties
- 7-Methyl vs. 7-Chloro : The methyl group (electron-donating) may increase lipophilicity and metabolic stability compared to the electron-withdrawing chloro substituent, which could enhance reactivity but risk oxidative dehalogenation .
- Phenoxyacetamide vs. Furan-carboxamide: The phenoxy group’s bulkiness and aromaticity may improve target binding affinity in hydrophobic pockets, whereas the furan’s smaller size and oxygen atom could alter solubility and hydrogen-bonding capacity .
- Hydrochloride Salt : Both compounds utilize this formulation to improve solubility, critical for in vivo efficacy.
Research Findings and Inferred Pharmacological Implications
- Solubility and Bioavailability: The hydrochloride salt and phenoxy group likely enhance aqueous solubility and membrane permeability compared to the furan analog .
- Metabolic Stability : The 7-methyl group may reduce susceptibility to cytochrome P450-mediated metabolism compared to halogenated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be monitored?
- Methodological Answer :
- Synthetic Routes : Utilize solvent-free Friedel-Crafts acylation with Eaton’s reagent, as described for structurally related imidazo[2,1-b]thiazole derivatives. This method achieves high yields (90–96%) and selectivity .
- Monitoring : Use thin-layer chromatography (TLC) on silica gel with UV detection to track reaction progress. Confirm completion by observing the disappearance of starting materials .
- Purification : Employ column chromatography (e.g., silica gel) and recrystallization from ethanol or DCM for final purification .
Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : Use - and -NMR to verify backbone structure and substituent positions.
- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z values) and detect impurities (<2% by area normalization) .
- Purity Assessment :
- Melting Point Analysis : Compare observed values with literature data using an electrothermal apparatus .
- HPLC : Quantify purity under standardized conditions (e.g., C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can solvent-free Friedel-Crafts acylation conditions be optimized for improved yield and selectivity in synthesizing imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Parameter Optimization :
- Catalyst Loading : Test Eaton’s reagent (PO/MsOH) at 0.5–1.5 equivalents to balance reactivity and side reactions.
- Temperature : Optimize between 80–120°C to enhance reaction rate without degrading thermally sensitive intermediates .
- Substrate Scope : Evaluate electron-donating/withdrawing groups on the benzo[d]thiazole core to assess steric and electronic effects on acylation efficiency .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Data Contradiction Analysis :
- Bioavailability Studies : Assess solubility, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to identify pharmacokinetic bottlenecks .
- Dose-Response Refinement : Conduct in vivo studies with adjusted dosing regimens (e.g., higher concentrations or prolonged exposure) to align with in vitro IC values.
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may influence efficacy .
Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence :
- Hydrolysis/Photolysis Studies : Expose the compound to simulated environmental conditions (pH 5–9, UV light) and monitor degradation via HPLC .
- Partitioning Behavior : Measure log (octanol-water) and soil adsorption coefficients () to model bioaccumulation potential .
- Ecotoxicology :
- Aquatic Toxicity : Perform acute/chronic assays using Daphnia magna or algae to determine EC values .
Q. How can safety protocols mitigate risks during large-scale synthesis of reactive intermediates?
- Methodological Answer :
- Risk Mitigation :
- Ventilation : Use fume hoods or closed systems to handle volatile reagents (e.g., chloroacetic acid) .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and full-face shields during exothermic steps .
- Spill Management : Pre-plan neutralization protocols (e.g., activated carbon for organic spills) and secure secondary containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
